

Improving the solubility of Meclofenoxate Hydrochloride for experiments

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Compound of Interest		
Compound Name:	Meclofenoxate Hydrochloride	
Cat. No.:	B1676130	Get Quote

Technical Support Center: Meclofenoxate Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of **Meclofenoxate Hydrochloride** for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of **Meclofenoxate Hydrochloride**?

A1: **Meclofenoxate Hydrochloride** is a white crystalline powder.[1] It is described as being freely soluble in water and ethanol.[1][2] Its solubility in organic solvents such as ethanol, DMSO, and dimethylformamide is approximately 3 mg/mL, 33-58 mg/mL, and 20 mg/mL, respectively.[3][4][5] It is sparingly soluble in acetic anhydride and practically insoluble in diethyl ether.[1][2]

Q2: What is the pH of a **Meclofenoxate Hydrochloride** solution?

A2: The pH of a 1 in 20 solution of **Meclofenoxate Hydrochloride** in water is between 3.5 and 4.5.[1] To prevent hydrolysis, it is recommended to prepare solutions in a buffer with a pH of 2.5.[6]

Q3: How stable are aqueous solutions of Meclofenoxate Hydrochloride?







A3: Aqueous solutions of **Meclofenoxate Hydrochloride** are not recommended for storage for more than one day.[3] For longer-term storage, stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[7]

Q4: What is the mechanism of action of Meclofenoxate Hydrochloride?

A4: **Meclofenoxate Hydrochloride** acts as a precursor to acetylcholine, a key neurotransmitter in memory and learning, by increasing its levels in the brain.[8][9] It also has antioxidant properties that protect neurons from oxidative stress.[8][9] Furthermore, it enhances glucose uptake and ATP production in the brain and aids in the removal of lipofuscin, a cellular waste product associated with aging.[8][9] It has also been shown to inhibit the activity of cholinephosphotransferase.[5][10]

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Compound is not dissolving in water at the desired concentration.	The desired concentration exceeds the solubility limit in water.	Increase the volume of water to lower the concentration. 2. Gently warm the solution.[1] 3. Use sonication to aid dissolution.[7] [11] 4. Consider using a different solvent with higher solubility, such as DMSO.[3]
Precipitation occurs after dissolving.	The solution may be supersaturated or the temperature has decreased.	Ensure the solution is not cooled too quickly after warming. If using a buffer, check for any potential interactions that may reduce solubility.
The pH of the solution is outside the desired range.	Meclofenoxate Hydrochloride is acidic in aqueous solution.	Use a suitable buffer system to maintain the desired pH. A buffer with a pH of 2.5 is recommended to prevent hydrolysis.[6]
Solution appears cloudy or contains particulates.	The compound may not be fully dissolved or may have degraded.	1. Filter the solution using a 0.22 µm filter to sterilize and remove any undissolved particles.[7] 2. Prepare fresh solutions, as aqueous solutions are not stable for long periods.[3]

Solubility Data



Solvent	Solubility	Reference
Water	Freely soluble[1][2] / 33.33 mg/mL (requires sonication) [11] / 45.67 mg/mL[12] / 51 mg/mL[10] / 58 mg/mL[4]	[1][2][10][11][12]
Ethanol (95%)	Freely soluble[1] / ~3 mg/mL[3] / 30.5 mg/mL[12] / 51 mg/mL[10] / 58 mg/mL[4]	[1][3][4][10][12]
DMSO	~33 mg/mL[3] $/ \ge 50$ mg/mL[7] [11] $/ 47$ mg/mL[12] $/ 58$ mg/mL[4][5]	[3][4][5][7][11][12]
Dimethylformamide (DMF)	~20 mg/mL[3][12]	[3][12]
PBS (pH 7.2)	~10 mg/mL[3][12] / 100 mg/mL (requires sonication)[7][11]	[3][7][11][12]
Acetic Anhydride	Sparingly soluble	[1]
Diethyl Ether	Practically insoluble	[1][2]

Experimental Protocols Preparation of a 10 mM Stock Solution in DMSO

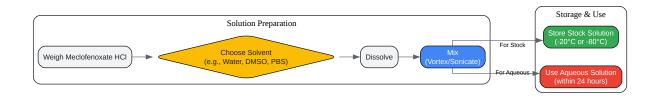
- Weighing: Accurately weigh out the required amount of **Meclofenoxate Hydrochloride** powder. The molecular weight of **Meclofenoxate Hydrochloride** is 294.17 g/mol .[3][11]
- Dissolving: Add the appropriate volume of fresh, high-quality DMSO to the powder. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.94 mg of Meclofenoxate Hydrochloride in 1 mL of DMSO.
- Mixing: Vortex or sonicate the solution until the compound is completely dissolved.[7][11]
- Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freezethaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]



Preparation of an Aqueous Solution for in vivo Studies

- Weighing: Weigh the required amount of Meclofenoxate Hydrochloride.
- Dissolving: Directly dissolve the solid in an aqueous buffer, such as PBS (pH 7.2).[3] The solubility in PBS is approximately 10 mg/mL, but can be increased to 100 mg/mL with the use of sonication.[3][7][11]
- Mixing: Use sonication to ensure complete dissolution, especially at higher concentrations.[7]
 [11]
- Sterilization: Filter the solution through a 0.22 μm filter before use for sterilization.[7]
- Usage: Use the freshly prepared aqueous solution immediately, as it is not recommended for storage for more than one day.[3]

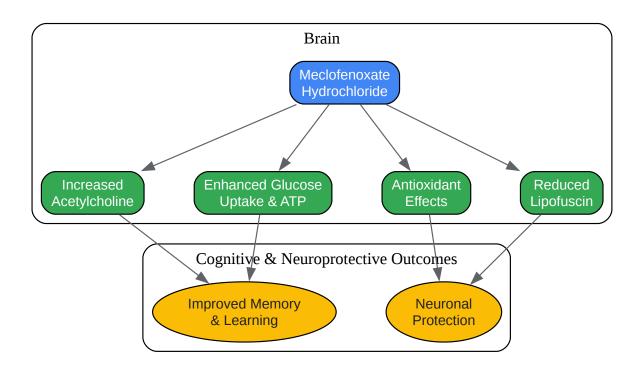
Visualizations



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Caption: Experimental workflow for preparing **Meclofenoxate Hydrochloride** solutions.





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Caption: Simplified signaling pathway of Meclofenoxate Hydrochloride.

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